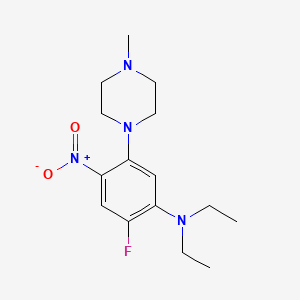
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline
Vue d'ensemble
Description
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline, also known as DFP-1080, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Mécanisme D'action
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects:
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical models of cancer. In addition, N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been shown to reduce inflammation and oxidative stress in various models of disease, including sepsis and ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline in lab experiments is its high potency and selectivity for PARP inhibition. This allows for the study of PARP-dependent processes in a specific and controlled manner. However, one limitation is that N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline can be toxic to cells at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline in scientific research. One area of interest is the development of combination therapies that incorporate PARP inhibitors such as N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline with other DNA-damaging agents to enhance their efficacy in cancer treatment. Another area of interest is the investigation of PARP inhibitors in neurodegenerative diseases such as Alzheimer's and Parkinson's, where PARP has been implicated in the pathogenesis of these disorders. Finally, the development of more potent and selective PARP inhibitors, including N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline derivatives, may lead to the discovery of new therapeutic targets for cancer and other diseases.
Applications De Recherche Scientifique
N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and cell survival. PARP inhibitors such as N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline have been shown to enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs in cancer cells. N,N-diethyl-2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitroaniline has also been used to investigate the role of PARP in various physiological processes such as inflammation, oxidative stress, and neurodegeneration.
Propriétés
IUPAC Name |
N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-4-18(5-2)13-11-14(15(20(21)22)10-12(13)16)19-8-6-17(3)7-9-19/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIDHLFZQMHTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3934405.png)
![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline](/img/structure/B3934418.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934435.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3934442.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934469.png)